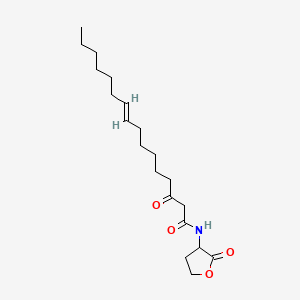

N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone

Beschreibung

N-3-Oxo-hexadec-11Z-enoyl-L-Homoserinlacton ist ein biochemisches Reagenz, das als biologisches Material oder organische Verbindung in der biowissenschaftlichen Forschung verwendet wird . Es gehört zur Familie der N-acylierten Homoserinlactone (AHLs), die für die bakterielle Quorum-Sensing von entscheidender Bedeutung sind . Diese Verbindung hat die Summenformel C20H33NO4 und ein Molekulargewicht von 351,48 g/mol .

Eigenschaften

Molekularformel |

C20H33NO4 |

|---|---|

Molekulargewicht |

351.5 g/mol |

IUPAC-Name |

(E)-3-oxo-N-(2-oxooxolan-3-yl)hexadec-9-enamide |

InChI |

InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h7-8,18H,2-6,9-16H2,1H3,(H,21,23)/b8-7+ |

InChI-Schlüssel |

NNIVINPZTHXZNK-BQYQJAHWSA-N |

Isomerische SMILES |

CCCCCC/C=C/CCCCCC(=O)CC(=O)NC1CCOC1=O |

Kanonische SMILES |

CCCCCCC=CCCCCCC(=O)CC(=O)NC1CCOC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von N-3-Oxo-hexadec-11Z-enoyl-L-Homoserinlacton beinhaltet typischerweise die Kupplung einer Fettsäure mit Homoserinlacton . Die Reaktionsbedingungen erfordern häufig die Verwendung von Lösungsmitteln wie Acetonitril, und der Prozess kann Schritte wie Veresterung und Amidierung umfassen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für N-3-Oxo-hexadec-11Z-enoyl-L-Homoserinlacton sind nicht umfassend dokumentiert.

Analyse Chemischer Reaktionen

Reaktionstypen

N-3-Oxo-hexadec-11Z-enoyl-L-Homoserinlacton kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Oxogruppe zu einer Hydroxylgruppe modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Oxogruppe oder der Doppelbindung.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Reaktionen finden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen statt, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

N-3-Oxo-hexadec-11Z-enoyl-L-Homoserinlacton übt seine Wirkung durch Quorum-Sensing aus, ein Prozess, den Bakterien verwenden, um die Genexpression basierend auf der Zelldichte zu regulieren. Die Verbindung wirkt als Autoinduktor, ein kleines, diffusionsfähiges Signalmolekül, das von Bakterienzellen produziert, freigesetzt und erkannt wird. Dieser Prozess beinhaltet die Aktivierung von Transkriptionsregulatoren der LuxR-Familie, die die Expression verschiedener Gene kontrollieren, darunter solche, die an Virulenz und Biofilmbildung beteiligt sind.

Wirkmechanismus

N-3-oxo-hexadec-11Z-enoyl-L-Homoserine lactone exerts its effects through quorum sensing, a process used by bacteria to regulate gene expression based on cell density . The compound acts as an autoinducer, a small diffusible signal molecule that is produced, released, and detected by bacterial cells . This process involves the activation of transcriptional regulators of the LuxR family, which control the expression of various genes, including those involved in virulence and biofilm formation .

Vergleich Mit ähnlichen Verbindungen

N-3-Oxo-hexadec-11Z-enoyl-L-Homoserinlacton ist unter den N-acylierten Homoserinlactonen aufgrund seiner spezifischen Acylgruppenlänge und des Vorhandenseins einer Doppelbindung einzigartig . Zu den ähnlichen Verbindungen gehören:

N-3-Oxo-dodecanoyl-L-Homoserinlacton: Ein weiteres AHL, das in Quorum-Sensing-Studien verwendet wird.

N-3-Oxo-octanoyl-L-Homoserinlacton: Ein kürzerkettiges AHL mit ähnlichen Quorum-Sensing-Funktionen.

Diese Verbindungen unterscheiden sich in ihrer Acylgruppenlänge und ihren Substitutionsschemata, die durch die Affinität von Transkriptionsregulatoren Signalspezifität vermitteln .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.